Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate
Overview
Description
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (16:0 Dodecanoyl PE) is a head group modified functionalized lipid.
16:0 Dodecanoyl PE, also called as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), belongs to the group of head group modified functionalized lipids.
Biological Activity
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate is a complex phospholipid compound with significant biological activities. Its unique structure, characterized by a glycerol backbone esterified with hexadecanoic acid and a phosphate group, allows it to interact with biological membranes and cellular components. This article reviews the compound's synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving:
- Esterification : Glycerol is reacted with hexadecanoic acid in the presence of an acid catalyst to produce 2,3-bis(hexadecanoyloxy)propyl alcohol.
- Phosphorylation : The diester is phosphorylated using agents like phosphorus oxychloride to introduce the phosphate group.
- Neutralization : The phosphorylated product is neutralized with sodium hydroxide to yield the sodium salt of the compound.
The biological activity of this compound is primarily attributed to its amphiphilic nature, allowing it to integrate into lipid bilayers. This integration affects:
- Membrane Fluidity : Alters the fluidity and permeability of cellular membranes, which can influence various cellular processes.
- Micelle and Liposome Formation : Facilitates the formation of micelles and liposomes for drug delivery applications, enhancing the solubility of hydrophobic drugs .
- Protein Interaction : The phosphate group can engage with proteins and enzymes, potentially modulating their activity .
Biological Activity
This compound exhibits several biological activities:
- Antioxidant Properties : It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways, reducing inflammation in various models .
- Cellular Uptake : It enhances the uptake of therapeutic agents in cancer cells by modifying membrane properties .
Case Study 1: Liposomal Formulation
A study investigated the use of this compound in liposomal formulations for targeted drug delivery. Results indicated that liposomes containing this compound improved drug encapsulation efficiency and stability compared to traditional formulations .
Case Study 2: Toxicological Assessment
Toxicological evaluations have demonstrated that this compound exhibits low toxicity profiles in animal models. The LD50 values were found to be greater than 2000 mg/kg for oral administration, indicating a favorable safety margin for potential therapeutic applications .
Comparative Analysis Table
Property/Activity | This compound | Other Phospholipids |
---|---|---|
Membrane Integration | Yes | Yes |
Antioxidant Activity | Moderate | Variable |
Anti-inflammatory Activity | Present | Limited |
Toxicity (LD50 - Oral) | >2000 mg/kg | Varies |
Drug Delivery Efficiency | High | Moderate |
Properties
IUPAC Name |
sodium;2-(11-carboxyundecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-27-31-35-39-48(54)58-43-45(61-49(55)40-36-32-28-22-20-18-16-14-12-10-8-6-4-2)44-60-62(56,57)59-42-41-50-46(51)37-33-29-25-23-24-26-30-34-38-47(52)53;/h45H,3-44H2,1-2H3,(H,50,51)(H,52,53)(H,56,57);/q;+1/p-1/t45-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCCNZVUGZZGNC-NZEIQPSFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H93NNaO11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677173 | |
Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
926.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474923-49-4 | |
Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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